molecular formula C21H16F2N2O3 B12819141 Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- CAS No. 70312-33-3

Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)-

Cat. No.: B12819141
CAS No.: 70312-33-3
M. Wt: 382.4 g/mol
InChI Key: IYEKVWVDGMIYIV-UHFFFAOYSA-N
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Description

Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, along with a phenylmethoxy group and a phenylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- typically involves multiple steps, starting with the preparation of the 2,6-difluorobenzamide core. This can be achieved through the reaction of 2,6-difluoroaniline with benzoyl chloride under appropriate conditions. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, while the phenylamino carbonyl group can be added via a coupling reaction with the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine positions or the phenylmethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, while the phenylmethoxy and phenylamino carbonyl groups contribute to its overall reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2,6-difluoro-N-(((4-fluorophenyl)amino)carbonyl)-: This compound has a similar structure but with a fluorine atom instead of the phenylmethoxy group.

    Benzamide, 2-methoxy-N-[[4-[[(1-methylethyl)amino]carbonyl]-: Another related compound with different substituents on the benzamide ring.

Uniqueness

Benzamide, 2,6-difluoro-N-(((4-(phenylmethoxy)phenyl)amino)carbonyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluorine atoms and the phenylmethoxy group can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

70312-33-3

Molecular Formula

C21H16F2N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

2,6-difluoro-N-[(4-phenylmethoxyphenyl)carbamoyl]benzamide

InChI

InChI=1S/C21H16F2N2O3/c22-17-7-4-8-18(23)19(17)20(26)25-21(27)24-15-9-11-16(12-10-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,24,25,26,27)

InChI Key

IYEKVWVDGMIYIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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